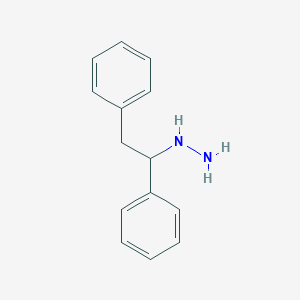

(1,2-Diphenyl-ethyl)-hydrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92255-12-4 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1,2-diphenylethylhydrazine |

InChI |

InChI=1S/C14H16N2/c15-16-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14,16H,11,15H2 |

InChI Key |

XUCQFCBDOKCZOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NN |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements

Direct Synthetic Routes to (1,2-Diphenyl-ethyl)-hydrazine

The direct synthesis of this compound, also known as hydrazobenzene, has been a subject of interest, with various methods developed to achieve its formation.

Precursor Selection and Stoichiometry Considerations

A common and historical method for producing 1,2-diphenylhydrazine (B7769752) involves the stepwise reduction of nitrobenzene (B124822). cdc.gov This process typically utilizes iron or zinc powder in a caustic solution, such as alcoholic alkaline or caustic soda. cdc.gov The reaction proceeds through the intermediate formation of azoxybenzene (B3421426) and then azobenzene (B91143), which is finally reduced to 1,2-diphenylhydrazine. cdc.gov The stoichiometry of the reactants, particularly the amount of reducing agent and the concentration of the caustic solution, is a critical factor in maximizing the yield and minimizing byproducts.

Another synthetic approach starts from 1,2-diphenylthanedione dioxime. google.com This method employs a hydrogen source such as hydrazine (B178648) hydrate (B1144303), formic acid, sodium formate, or an ammonium (B1175870) formate-triethylamine system. google.com The molar ratio of the starting dioxime to the hydrogen source is a key consideration. For instance, a molar ratio of 1,2-diphenylthanedione dioxime to hydrazine hydrate can range from 1:3.0 to 1:10.0, with a preferred ratio of 1:4.6. google.com Similarly, when using formic acid, the molar ratio can vary from 1:4.2 to 1:10, with a preference for 1:5.2. google.com

The reduction of benzenediazonium (B1195382) salts, typically prepared from aniline (B41778), is another established route. orgsyn.org While various reducing agents can be used, sodium sulfite (B76179) is often preferred. orgsyn.org The precise control of the stoichiometry of the diazonium salt and the sulfite solution is essential for a successful reaction.

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. In the reduction of nitrobenzene, the reaction is often carried out in a heated vessel. cdc.gov After the initial charge of nitrobenzene and iron borings, further additions of iron in a caustic soda solution are made to drive the reaction to completion. cdc.gov Separation of the product from the iron sludge can be achieved through solvent extraction. cdc.gov An alternative strategy involves stopping the reaction at the azobenzene stage and then carrying out the final reduction in a zinc-alcoholic alkali solution. cdc.gov

For the synthesis from 1,2-diphenylthanedione dioxime, the reaction is a catalytic reduction performed in a polar solvent. google.com Raney's nickel is a commonly used catalyst, with activated carbon acting as a promoter. google.com The reaction temperature is maintained between 20°C and 100°C. google.com A specific example involves dissolving the dioxime in a mixture of methanol (B129727) and water, adding activated carbon and Raney's nickel, and then slowly adding hydrazine hydrate while maintaining the temperature at around 62°C. google.com The progress of the reaction can be monitored by liquid chromatography. google.com

In the synthesis via benzenediazonium salts, a critical step is the lengthy heating of the diazonium-sulfite mixture. orgsyn.org The reaction is typically initiated at a low temperature (around 5°C) by adding the diazonium salt solution to the sodium sulfite solution with stirring. orgsyn.org The mixture is then warmed to 60–70°C until the color darkens, indicating the progress of the reaction. orgsyn.org The product, phenylhydrazine (B124118) hydrochloride, precipitates and can be collected by filtration. orgsyn.org

Derivatization Strategies for this compound Analogues

The versatile reactivity of the hydrazine functional group allows for a wide range of derivatization strategies to produce a diverse array of analogues with modified properties.

Hydrazone Formation via Condensation Reactions

One of the most fundamental and widely utilized derivatization methods for hydrazines is the formation of hydrazones through condensation with aldehydes and ketones. wikipedia.orgictp.itchemtube3d.com This reaction involves the replacement of the carbonyl oxygen with the =N-NHR functional group. wikipedia.org The reaction is typically carried out by refluxing equimolar mixtures of the hydrazine and the carbonyl compound in a solvent like ethanol (B145695) for several hours. ictp.it The addition of a few drops of glacial acetic acid can catalyze the reaction. ictp.itscirp.org

The rate-limiting step for hydrazone formation at neutral pH is generally the breakdown of the tetrahedral intermediate to eliminate a molecule of water. nih.gov The reactivity of the carbonyl compound can be influenced by electronic and steric factors. nih.gov For instance, the reaction rate can be affected by the presence of electron-withdrawing or electron-donating groups on the aldehyde or ketone. nih.gov While steric hindrance can potentially slow down the initial nucleophilic attack of the hydrazine, it may also enhance the rate of the breakdown of the tetrahedral intermediate. nih.gov

Hydrazone formation is a valuable technique in bioconjugation, allowing for the labeling of biomolecules that contain aldehyde or ketone functionalities. nih.gov

Introduction of Substituents for Structural Modulation

The structure of this compound analogues can be further modified by introducing various substituents on the aromatic rings or the hydrazine nitrogen atoms. This allows for the fine-tuning of the molecule's electronic and steric properties.

One approach involves the direct alkylation of hydrazine derivatives. organic-chemistry.org For example, reductive alkylation using α-picoline-borane has been shown to be an efficient method for preparing N-alkylhydrazine derivatives. organic-chemistry.org Another method involves a Lewis base-promoted direct reductive hydrazination of aldehydes and ketones with phenylhydrazines. organic-chemistry.org

Furthermore, substituents can be introduced onto the aromatic rings of the precursor molecules before the hydrazine moiety is formed. For instance, in the synthesis of phthalazinones, various substituted p-nitro-aromatic fluorides can be used as starting materials. nih.gov These are first subjected to a hydrazine substitution reaction, followed by cyclization with compounds like 2-formylbenzoic acid. nih.gov

Multi-component Reaction Approaches for Complex Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecular scaffolds from three or more starting materials in a one-pot reaction. nih.gov These reactions often proceed with high convergence and operational simplicity. nih.gov

A notable example is the synthesis of pyrazole (B372694) derivatives. For instance, a four-component reaction involving (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov The reaction sequence typically involves a Knoevenagel condensation, followed by a Michael addition, imine–enamine tautomerism, and finally O-cyclization. nih.gov

Another example of a multi-component synthesis involves the reaction of thiocarbohydrazide (B147625) with benzil (B1666583) and a substituted phenacyl bromide to produce 1,2-diphenyl-2-[2-(5-aryl-6H-1,3,4-thiadiazin-2-yl)hydrazono]ethanone. researchgate.net The proposed mechanism suggests that the initially formed hydrazone undergoes condensation with one of the carbonyl groups of benzil to form the final product. researchgate.net These MCRs provide a powerful tool for generating libraries of complex hydrazine-containing compounds for various applications.

Catalytic Methodologies in Hydrazine Synthesis

The formation of the this compound structure hinges on the creation of a C-N bond between the 1,2-diphenylethyl moiety and a hydrazine group. This is typically achieved through the reductive amination of a suitable carbonyl precursor, namely 1,2-diphenylethanone (deoxybenzoin), or via the reduction of its corresponding hydrazone. Catalysis is central to these transformations, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions.

Reductive amination is a powerful method for forming amines and their derivatives, such as hydrazines, from carbonyl compounds. The process involves the initial formation of a hydrazone intermediate from the reaction of a ketone or aldehyde with hydrazine, which is then reduced in situ to the desired hydrazine. Raney® Nickel, a fine-grained, porous nickel catalyst, is a highly effective and widely used catalyst for such hydrogenations. google.comwikipedia.org

Scheme 1: Reductive Amination of 1,2-Diphenylethanone

In this reaction, 1,2-diphenylethanone first reacts with hydrazine to form the corresponding hydrazone. The Raney Nickel catalyst then facilitates the hydrogenation of the C=N double bond of the hydrazone to yield this compound.

Raney Nickel's catalytic activity stems from its high surface area, which is rich in adsorbed hydrogen. wikipedia.org It is particularly effective in the reduction of multiple bonds, including the carbon-nitrogen double bond of the intermediate hydrazone. wikipedia.org The reaction mechanism on the catalyst surface involves the heterolytic cleavage of hydrogen molecules and their subsequent transfer to the substrate. While direct studies on this specific reaction are scarce, the general principles of reductive amination using Raney Nickel are well-established for a wide range of ketones. google.com

In some procedures, hydrazine hydrate itself can serve as both the nitrogen source and the hydrogen donor in a process known as transfer hydrogenation, further simplifying the reaction setup. rsc.orgresearchgate.net Nickel-based catalysts, including Raney Nickel, have been shown to be effective in mediating such reactions where hydrazones, formed in situ, are reduced to the corresponding saturated products. nih.gov

Table 1: Key Features of Raney Nickel in Reductive Amination

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | Heterogeneous, porous nickel catalyst (sponge nickel) | wikipedia.org |

| Precursor | Nickel-aluminum alloy | wikipedia.org |

| Activation | Leaching of aluminum with concentrated NaOH | wikipedia.org |

| Primary Function | Catalytic hydrogenation of multiple bonds (C=C, C=O, C=N) | wikipedia.org |

| Application | Reductive amination of aldehydes and ketones | google.com |

| Hydrogen Source | Molecular hydrogen (H₂) or transfer hydrogenation agents (e.g., hydrazine hydrate) | google.comrsc.org |

The initial step in the synthesis of this compound, the formation of the hydrazone from 1,2-diphenylethanone and hydrazine, is frequently catalyzed by the addition of a small amount of acid. researchgate.net This acid catalysis accelerates the condensation reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrazine.

Scheme 2: Acid-Catalyzed Formation of 1,2-Diphenylethanone Hydrazone

A catalytic amount of acid protonates the carbonyl oxygen of 1,2-diphenylethanone, activating it for attack by hydrazine. Subsequent dehydration leads to the formation of the hydrazone intermediate.

The resulting hydrazone is a stable intermediate that can be isolated before the reduction step. The reduction of this pre-formed hydrazone can then be carried out using various reducing agents, including catalytic hydrogenation over Raney Nickel as previously described. researchgate.netnih.gov

It is important to note that under certain acidic conditions, particularly with α,β-unsaturated carbonyl compounds, the reaction of hydrazines can lead to the formation of five-membered heterocyclic rings known as pyrazolines. researchgate.netorganicchemistrydata.org While 1,2-diphenylethanone is not an α,β-unsaturated ketone, the principles of acid-catalyzed condensation are fundamental. The choice of reaction conditions is crucial to favor the formation of the desired open-chain hydrazone over potential side reactions.

Table 2: Common Acid Catalysts in Hydrazone Formation

| Catalyst | Typical Solvent | Role | Reference |

|---|---|---|---|

| Glacial Acetic Acid | Ethanol, Methanol | Protonates the carbonyl group, accelerating the condensation reaction. | researchgate.net |

| Sulfuric Acid (catalytic) | Ethanol | Strong acid catalyst for efficient hydrazone formation. | researchgate.net |

| p-Toluenesulfonic Acid | Toluene, Dichloromethane | Often used to facilitate dehydration by azeotropic removal of water. | nsf.gov |

The synthesis of this compound is therefore a clear example of the application of fundamental catalytic principles in organic synthesis. The use of Raney Nickel in the reductive hydrogenation of the C=N bond of a hydrazone intermediate, which itself is formed via an acid-catalyzed condensation, represents a robust and versatile pathway to this and related hydrazine compounds.

Searches for this compound did not yield the necessary experimental data required to populate the requested article structure, including:

Proton Nuclear Magnetic Resonance (¹H NMR) spectra

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra

Advanced or 2D NMR data

Fourier Transform Infrared (FTIR) spectroscopy band assignments

Raman spectroscopy data

X-ray crystallography structures

It is important to note a common point of confusion with a similar-sounding but structurally different compound, 1,2-Diphenylhydrazine (also known as hydrazobenzene, CAS Number: 122-66-7). Extensive spectroscopic and crystallographic data is available for 1,2-diphenylhydrazine. However, as per the strict instructions to focus solely on "this compound," this information cannot be used.

Therefore, it is not possible to generate the requested scientific article with accurate, sourced data for the specified compound at this time. Further original research would be required to produce the experimental data needed for a comprehensive spectroscopic and crystallographic characterization of this compound.

Comprehensive Spectroscopic and Crystallographic Characterization

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis

Characterization of Electronic Transitions (n→π, π→π)**

A complete analysis of the electronic transitions for (1,2-Diphenyl-ethyl)-hydrazine is not available in the reviewed literature. Typically, the UV-Vis spectrum of a hydrazine (B178648) derivative with aromatic substituents would be expected to exhibit absorptions corresponding to π→π* transitions associated with the phenyl rings and potentially n→π* transitions involving the non-bonding electrons of the nitrogen atoms. The π→π* transitions, characteristic of aromatic systems, are generally observed as intense bands, while the n→π* transitions are typically weaker. The specific wavelengths (λmax) and molar absorptivity (ε) for these transitions in this compound have not been reported. Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) could predict these transitions, but experimental validation is currently lacking.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns for this compound, has not been published. In a typical electron ionization (EI) mass spectrum, the molecular ion (M+) would confirm the molecular weight of the compound. The fragmentation pathways would likely involve cleavages at the C-C and C-N bonds of the diphenylethyl moiety and the N-N bond of the hydrazine group. Common fragmentation mechanisms for similar compounds include alpha-cleavage and rearrangements. Without experimental data, a definitive fragmentation table cannot be compiled.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.

Molecular Conformation and Stereochemical Assignment (e.g., E/Z Isomerism)

The specific conformation and stereochemistry of this compound in the solid state have not been determined. X-ray diffraction would reveal the preferred spatial arrangement of the phenyl and hydrazine groups, including the torsion angles around the key rotatable bonds. For related Schiff base hydrazine derivatives, both E and Z configurations are commonly observed and characterized by specific dihedral angles.

Intermolecular Interactions and Crystal Packing Architecture (e.g., Hydrogen Bonding Networks, π-π Stacking)

The crystal packing and the nature of intermolecular forces holding the molecules of this compound together in a crystal lattice are currently uncharacterized. A diffraction study would elucidate potential hydrogen bonding involving the N-H groups of the hydrazine moiety, as well as π-π stacking interactions between the aromatic phenyl rings. These interactions are crucial for understanding the supramolecular architecture and physical properties of the compound in the solid state.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Fundamental Reaction Mechanisms of Hydrazine (B178648) Derivatives

The reactivity of hydrazine derivatives is largely dictated by the presence of the nitrogen-nitrogen single bond and the nucleophilic lone pairs on the nitrogen atoms. These features allow them to participate in a diverse range of chemical transformations. The substitution pattern, such as the presence of phenyl and ethyl groups in (1,2-Diphenyl-ethyl)-hydrazine, significantly modulates this reactivity through steric and electronic effects.

Free Radical Reactions and Adduct Formation

Hydrazine derivatives can undergo oxidation to form highly reactive hydrazyl free radicals. The stability of these radicals is a key factor in their chemical behavior. For instance, the oxidation of substituted hydrazines can lead to the formation of remarkably stable free radicals, a classic example being the derivative of 2,2-diphenyl-1-picrylhydrazine which forms the stable radical DPPH (2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl). acs.org

The formation of a hydrazyl radical involves the removal of one hydrogen atom from the hydrazine moiety, leaving an unpaired electron on a nitrogen atom. In a molecule like this compound, the adjacent phenyl groups would play a crucial role in stabilizing this radical through resonance delocalization of the unpaired electron across the aromatic rings. This stabilization lowers the energy of the radical intermediate, making its formation more favorable. These radicals can then participate in various subsequent reactions, including adduct formation where they combine with other molecules, or act as hydrogen atom abstractors. The general process for hydrazyl radical formation is the oxidation of the parent hydrazine, which can be achieved using reagents like lead dioxide or potassium permanganate. acs.org

Nucleophilic Attack and Meisenheimer Complex Intermediates

The nitrogen atoms in hydrazine derivatives possess lone pairs of electrons, rendering them effective nucleophiles. This nucleophilicity allows them to attack electron-deficient centers, a classic example being nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups (e.g., a nitro group, -NO₂). capes.gov.brstackexchange.com

When a hydrazine derivative acts as the nucleophile, it attacks the carbon atom bearing the leaving group. This addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. capes.gov.brstackexchange.com The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing groups, which stabilizes the intermediate. The reaction concludes with the departure of the leaving group, restoring the aromaticity of the ring and resulting in the substitution product. While electron-withdrawing groups are typically required on the aromatic substrate, the inherent nucleophilicity of hydrazines makes them suitable partners for such transformations. capes.gov.br

Redox Processes and Disproportionation Reactions

Hydrazine derivatives are well-known to participate in redox reactions. A particularly interesting transformation is disproportionation, a specific type of redox reaction where a species is simultaneously oxidized and reduced. thieme-connect.denih.gov A detailed study of 1,2-diphenylhydrazine (B7769752) (a close analogue of this compound) has shown it can disproportionate to form aniline (B41778) (the reduction product) and azobenzene (B91143) (the oxidation product). researchgate.netsci-hub.se

This reaction can be promoted by a highly electrophilic cationic Phosphorus(V) center, which acts as a catalyst. researchgate.net Mechanistic studies suggest that the process is facilitated by the cooperation between the catalyst and a redox-active ligand. The reaction proceeds through a series of intermediates, with the hydrazine moiety coordinating to the catalyst. A proposed intramolecular stepwise mechanism involves proton transfer assisted by the ligand framework, leading to the eventual cleavage of the N-N bond and formation of the final products. researchgate.net Theoretical calculations have been used to map the energy profile of this transformation, providing insights into the stability of intermediates and the energy barriers of transition states. sci-hub.se

Table 1: Calculated Free Energy Profile for the Disproportionation of 1,2-Diphenylhydrazine

This table outlines the calculated Gibbs free energy (ΔG) for the key intermediates and transition states in the catalyzed disproportionation reaction, as determined by Density Functional Theory (DFT) calculations.

Mechanistic Aspects of Cyclization Reactions

Hydrazine derivatives are pivotal starting materials for synthesizing five-membered nitrogen-containing heterocycles like pyrazolines and pyrazoles. These reactions typically involve the condensation of the hydrazine with a suitable bifunctional compound, followed by an intramolecular cyclization step.

Pyrazoline Formation via 1,4-Addition and Oxidative Cyclization

The most common route to 2-pyrazolines involves the reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone (an enone). sci-hub.sechim.it Two primary mechanistic pathways are generally considered for this transformation. rsc.org

Aza-Michael Addition Pathway: The reaction can begin with a nucleophilic conjugate addition (also known as a 1,4-addition or aza-Michael addition) of one of the hydrazine's nitrogen atoms to the β-carbon of the enone. libretexts.orgresearchgate.net This forms an enolate intermediate, which then tautomerizes. The subsequent step is an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, followed by the elimination of a water molecule to yield the final 2-pyrazoline (B94618) ring.

Hydrazone Formation Pathway: Alternatively, the reaction can start with the condensation between the hydrazine and the carbonyl group of the enone to form a hydrazone intermediate. rsc.org This hydrazone can then undergo an intramolecular cyclization. In some cases, this cyclization involves an oxidative step to furnish the pyrazoline product. researchgate.net This pathway often proceeds through a subsequent isomerization of the hydrazone to a reactive conformer before the ring-closing step occurs. rsc.org

The operative mechanism can depend on the specific reactants, catalysts (often acidic), and reaction conditions used. chim.itrsc.org

Electrocyclization Mechanisms in Hydrazone Chemistry

Electrocyclization reactions are a powerful tool in organic synthesis, and they feature prominently in the chemistry of hydrazones derived from hydrazine derivatives. Hydrazones can be transformed into valuable cyclic compounds through electrooxidative processes. chim.it

For instance, the electrosynthesis of indazoles from ketone-derived hydrazones involves an oxidative cyclization. The mechanism is thought to proceed through an initial single-electron transfer (SET) from the hydrazone to the anode, generating a radical cation. This is followed by an intramolecular cyclization and further oxidation steps. Cyclic voltammetry studies have been used to identify the oxidation potentials corresponding to the various species involved in the reaction sequence, supporting the proposed multi-step electronic mechanism. chim.it In another pathway, certain (Z)-hydrazones can undergo a 6π-electrocyclization to form a 3-pyrazoline intermediate, which can then be further transformed. rsc.org These electrochemical methods offer a mild, oxidant-free alternative to traditional chemical oxidation for constructing complex nitrogen-containing heterocycles. chim.it

Table 2: List of Chemical Compounds

Cationic Rearrangements in Related Diphenyl Systems

Cationic rearrangements are a class of reactions in which a carbocation intermediate undergoes a structural reorganization to form a more stable carbocation. These rearrangements are prevalent in diphenyl systems where the presence of phenyl groups can significantly influence the stability of carbocationic intermediates and the pathways of their subsequent reactions.

The formation of a carbocation is a critical step that often initiates rearrangement reactions. In systems containing a 1,2-diphenylethyl moiety, a carbocation can be generated through various methods, such as the protonation of an alcohol followed by the loss of water or the ionization of a suitable leaving group. The stability of the resulting carbocation is a key determinant of the reaction's progress. Carbocations are electron-deficient species and are stabilized by electron-donating groups. libretexts.org Alkyl groups and, notably, phenyl groups can stabilize an adjacent positive charge through inductive effects and resonance.

A 1,2-sigmatropic shift is a concerted pericyclic reaction where a substituent moves from one atom to an adjacent atom. wikipedia.org In the context of cationic rearrangements, this often involves the migration of a group (hydride, alkyl, or aryl) to an adjacent carbocationic center. This shift transforms the initial carbocation into a new, often more stable, carbocation. The driving force for such a rearrangement is the formation of a thermodynamically more favorable carbocation. For instance, a secondary carbocation might rearrange to a tertiary carbocation, or to a carbocation stabilized by resonance with a phenyl group. youtube.com

In the case of a hypothetical (1,2-diphenyl-ethyl) cation, a 1,2-shift of a phenyl group, a hydride, or the other substituent on the carbon atom could occur. The relative migratory aptitude of these groups influences which shift is preferred. Generally, aryl groups have a high migratory aptitude due to their ability to stabilize the transition state of the rearrangement through the formation of a bridged phenonium ion intermediate.

The stability of carbocations generally follows the order: tertiary > secondary > primary. youtube.com The presence of a phenyl group provides significant resonance stabilization, making a benzyl (B1604629) carbocation more stable than a simple secondary carbocation. byjus.com In a 1,2-diphenyl system, the carbocation's stability is further enhanced.

Table 1: Relative Stability of Carbocation Intermediates

| Carbocation Type | Structure | Key Stabilizing Factors | Relative Stability |

| Methyl | CH₃⁺ | None | Least Stable |

| Primary | R-CH₂⁺ | Inductive effect | |

| Secondary | R₂-CH⁺ | Inductive effect | |

| Tertiary | R₃-C⁺ | Inductive effect | Most Stable |

| Benzyl | C₆H₅-CH₂⁺ | Resonance, Inductive effect | More stable than secondary |

| Diphenylmethyl | (C₆H₅)₂-CH⁺ | Enhanced resonance | Very Stable |

This table provides a generalized hierarchy of carbocation stability.

The stereochemistry of the starting material and the nature of the rearrangement pathway have profound implications for the stereochemical outcome of the reaction. 1,2-sigmatropic shifts can proceed with either retention or inversion of configuration at the migrating center. The stereochemical course is often dictated by the orbital symmetry requirements of the transition state, as described by the Woodward-Hoffmann rules. wikipedia.org

For cationic rearrangements involving a 1,2-shift, the migrating group typically retains its stereochemistry. The rearrangement proceeds through a transition state where the migrating group bridges the carbon from which it departs and the carbocationic carbon to which it moves. This process generally occurs on one face of the system (suprafacial). libretexts.orglibretexts.org

If the carbon atom to which the migrating group moves is a stereocenter, the rearrangement can lead to either retention or inversion of configuration at this center, or to racemization. The formation of a planar, sp²-hybridized carbocation intermediate allows for nucleophilic attack from either face, which can lead to a racemic mixture of products if the original center was chiral. libretexts.orgyoutube.com

Consider a chiral molecule with a 1,2-diphenylethyl framework. If a carbocation is formed at one of the benzylic positions, a subsequent 1,2-shift of a phenyl group or a hydride ion would lead to a new carbocation. The stereochemical integrity of the product will depend on whether the reaction proceeds through a discrete, freely rotating carbocation or a more concerted process with a bridged intermediate that restricts rotation. In many cases of anchimeric assistance, where a neighboring group participates in the departure of the leaving group, a high degree of stereochemical control is observed. msu.edu

Table 2: Stereochemical Outcomes of Cationic Rearrangements

| Rearrangement Pathway | Intermediate | Stereochemical Outcome at Migrating Group | Stereochemical Outcome at Carbocation Center |

| Concerted 1,2-Shift (Anchimeric Assistance) | Bridged Cation | Retention | Inversion or Retention (depending on pathway) |

| Stepwise via Planar Carbocation | Planar Carbocation | Retention | Racemization (if prochiral) |

This table outlines the general stereochemical consequences of different cationic rearrangement mechanisms.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis for the requested sections and subsections, including:

Computational and Theoretical Chemical Investigations

Molecular Dynamics and Conformational Studies

Generating an article on these specific topics for (1,2-Diphenyl-ethyl)-hydrazine would require access to proprietary research data or the execution of new computational studies, which is beyond the scope of this service.

Exploration of Conformational Space and Stability

The conformational landscape of hydrazine (B178648) derivatives is a subject of considerable interest in computational chemistry. The rotation around the N-N bond, as well as the C-N bonds, gives rise to various conformers with different energies and stabilities.

While specific conformational analysis studies on 1,2-diphenylhydrazine (B7769752) are not extensively documented in readily available literature, the principles can be understood from studies on related hydrazine derivatives. For instance, computational studies on N-acylhydrazones have shown that methylation can significantly alter the preferred dihedral angles, leading to shifts between antiperiplanar and synperiplanar conformations. nih.govnist.govnist.gov These changes in conformation are driven by a delicate balance of steric and electronic effects.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface of the molecule as a function of key dihedral angles. This allows for the identification of the most stable conformers and the energy barriers between them. For substituted hydrazines, the nature and position of the substituents play a crucial role in determining the conformational preferences.

Thermodynamic Properties (e.g., Gibbs Free Energy, Enthalpy of Formation)

The thermodynamic properties of a compound are fundamental to understanding its stability and reactivity. Computational methods, particularly high-level ab initio and DFT calculations, are instrumental in determining these properties for hydrazine derivatives.

The National Institute of Standards and Technology (NIST) provides a collection of thermochemical data for 1,2-diphenylhydrazine, which includes information on its condensed phase thermochemistry. nist.gov However, detailed computational studies providing precise values for Gibbs free energy and enthalpy of formation are more readily found for simpler hydrazine derivatives.

For example, a computational study on the heterogeneous synthesis of hydrazine on a Co3Mo3N surface calculated the Gibbs free energy for various intermediates in the reaction pathway. chemicalbook.comnih.gov Another study focused on the N-N bond dissociation enthalpies of various hydrazine derivatives using DFT methods, which are crucial for understanding their thermal stability. nih.gov These studies showcase the capability of computational chemistry to provide valuable thermodynamic data that can be difficult to obtain experimentally.

Table 1: Calculated Thermodynamic Properties of Selected Hydrazine Derivatives (Illustrative Examples)

| Compound/Intermediate | Property | Calculated Value (kJ/mol) | Method |

| NNH2 | Gibbs Free Energy of Formation | 352 | B3LYP/aug-cc-pVTZ |

| H2NNH2 | Gibbs Free Energy of Formation | 145 | B3LYP/aug-cc-pVTZ |

| N2H4 | Bond Dissociation Enthalpy (N-N) | 278 ± 4 | G2MP2 |

| MMH (Monomethylhydrazine) | Bond Dissociation Enthalpy (N-N) | 272 ± 4 | G2MP2 |

| UDMH (Unsymmetrical Dimethylhydrazine) | Bond Dissociation Enthalpy (N-N) | 259 ± 12 | G2MP2 |

Analysis of Non-covalent Interactions

Non-covalent interactions play a pivotal role in determining the supramolecular chemistry and crystal packing of molecules. Understanding these weak interactions is crucial for predicting the physical properties and biological activity of compounds.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the nature and extent of different intermolecular contacts.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hydrazine Derivative (Illustrative Example)

| Interaction Type | Contribution (%) |

| H···H | 23.0 |

| O···H/H···O | 20.1 |

| Cl···H/H···Cl | 19.0 |

| C···C | 11.2 |

| C···H/H···C | 8.0 |

Note: This table is based on the data for (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and serves as an example of the insights gained from Hirshfeld surface analysis.

Quantum Chemical Descriptors of Interaction Energies

Quantum chemical calculations provide a quantitative measure of the strength of non-covalent interactions. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) and calculations of interaction energies using supermolecular approaches with basis set superposition error (BSSE) correction are employed to dissect the various components of intermolecular forces (electrostatic, exchange, induction, and dispersion).

Studies on molecular junctions and self-assembled monolayers emphasize the critical role of intermolecular interactions in determining the electronic properties of molecular systems. Density functional theory (DFT) can be used to elucidate how these interactions influence the electronic structure and charge transport properties. While a specific analysis of the interaction energies for 1,2-diphenylhydrazine is not detailed in the available literature, the principles derived from studies on other aromatic and nitrogen-containing compounds are directly applicable. These studies show that π-π stacking, hydrogen bonding, and van der Waals forces are the primary drivers of molecular assembly.

Coordination Chemistry: Metal Complexation with 1,2 Diphenyl Ethyl Hydrazine Ligands

Ligand Design Principles for Hydrazine-based Systems

The design of ligands for specific applications in coordination chemistry hinges on a fundamental understanding of their electronic and structural properties. For hydrazine-based systems, including (1,2-Diphenyl-ethyl)-hydrazine, these principles are centered around the available donor atoms and the resulting chelation possibilities.

Hydrazine (B178648) (H₂N-NH₂) and its organic derivatives are primarily recognized for the donor capabilities of their nitrogen atoms, each possessing a lone pair of electrons. doubtnut.comyoutube.com These nitrogen atoms act as Lewis bases, readily donating their electron pairs to a Lewis acidic metal center to form a coordinate bond. libretexts.org In the case of this compound, the two nitrogen atoms of the hydrazine group are the principal donor sites.

In more complex hydrazine derivatives, such as hydrazones formed from the condensation of hydrazines with aldehydes or ketones, oxygen atoms from carbonyl or hydroxyl groups can also participate in coordination. researchgate.netresearchgate.net This can lead to ligands with multiple donor sites, often designated by the types of atoms involved in bonding (e.g., N,O-donors). For instance, a Schiff base derived from 1,2-diphenylethane-1,2-dione and dinitrophenyl hydrazine acts as a bidentate ligand with both oxygen and nitrogen atoms available for coordination. brieflands.com

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. Ligands can be classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.orglibretexts.org While hydrazine itself has two nitrogen atoms, it typically acts as a monodentate ligand. quora.comaskfilo.com The formation of a three-membered ring that would result from bidentate coordination is highly strained and energetically unfavorable. youtube.comquora.com However, hydrazine can act as a bridging ligand, connecting two metal centers. quora.comajol.info

In substituted hydrazines like this compound, the steric bulk of the phenyl groups can further influence its coordination mode, favoring monodentate binding. However, the potential for bidentate or bridging coordination should not be entirely dismissed, as the specific reaction conditions and the nature of the metal ion play a crucial role.

Chelation, the formation of a ring structure between a ligand and a metal ion, is a key concept in coordination chemistry, often leading to enhanced stability of the resulting complex (the chelate effect). quora.com Bidentate and polydentate ligands are known as chelating agents. libretexts.org While simple hydrazine is not a good chelating agent, more complex derivatives can be designed to have significant chelating properties. doubtnut.comaskfilo.com For example, a pyridine-based ligand incorporating two hydrazine functions was designed to be a heptadentate chelator for lanthanide ions. researchgate.netacs.orgnih.gov

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with hydrazine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.netnih.gov The resulting complexes can then be isolated as solid precipitates.

A variety of transition metal complexes have been synthesized using hydrazine derivatives. For instance, a Schiff base ligand derived from 1,2-diphenylethane-1,2-dione and dinitrophenyl hydrazine has been used to prepare complexes with Cu(II) and Zn(II). brieflands.com The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, often with heating or refluxing to promote the reaction. nih.gov The resulting complexes are often colored solids that are stable at room temperature and can be isolated by filtration. chemistryjournal.net

Studies have reported the synthesis and characterization of complexes of various transition metals with different hydrazine derivatives. These include complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with Schiff bases derived from isatin (B1672199) and 2-hydroxybenzaldehyde. jmchemsci.com Similarly, complexes of Co(II) and Ni(II) with 2,4-dinitrophenylhydrazine (B122626) and thiocyanate (B1210189) have been synthesized and characterized. nih.gov The stoichiometry of these complexes is often found to be 1:1 or 1:2 (metal:ligand). brieflands.comchemistryjournal.net

Characterization of Coordination Compounds

Once synthesized and isolated, the coordination compounds are characterized using a range of spectroscopic techniques to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of a ligand to a metal ion. researchgate.netchemicalbook.com Changes in the vibrational frequencies of the functional groups in the ligand upon complexation provide direct evidence of coordination. For hydrazine-based ligands, a key indicator is the shift in the ν(N-N) stretching frequency. In free hydrazine, this band appears at a certain wavenumber, and upon coordination, it shifts, often to a higher frequency, indicating the involvement of the nitrogen atoms in bonding. ajol.info For hydrazone ligands containing a C=N (azomethine) group, a shift in the ν(C=N) stretching frequency to a lower value upon complexation is indicative of coordination through the azomethine nitrogen. researchgate.netresearchgate.net Similarly, shifts in the vibrational frequencies of other potential donor groups, such as C=O or O-H, can confirm their involvement in coordination. researchgate.netresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netjocpr.com

Table 1: Illustrative IR Spectral Data for Hydrazine-Based Ligands and their Metal Complexes

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3340 | Shifted or Broadened | Involvement of N-H in coordination or H-bonding. brieflands.com |

| ν(C=N) | ~1625 | Shifted to lower frequency | Coordination through the azomethine nitrogen. brieflands.com |

| ν(C=O) | ~1710 | Shifted | Coordination through the carbonyl oxygen. brieflands.com |

| ν(N-N) | ~970 | Shifted to higher frequency | Bridging coordination of hydrazine. ajol.info |

| ν(M-N) | - | ~500-600 | Formation of metal-nitrogen bond. researchgate.net |

| ν(M-O) | - | ~400-500 | Formation of metal-oxygen bond. researchgate.net |

Note: The exact positions of the peaks can vary depending on the specific ligand and metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can indicate the geometry of the coordination sphere. libretexts.orgyoutube.com The electronic spectrum of the free ligand typically shows intense bands in the UV region corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.net Upon complexation, these bands may shift to higher or lower wavelengths. researchgate.net More importantly, the formation of new bands in the visible region, which are absent in the spectrum of the free ligand, is a strong indication of the formation of a metal complex. These new bands are often attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. nih.govlibretexts.org The position and intensity of these bands can provide clues about the coordination geometry (e.g., octahedral, tetrahedral). nih.govresearchgate.net

Table 2: Representative UV-Vis Spectral Data and Assignments

| Compound Type | Wavelength (nm) | Assignment |

| Free Ligand | ~280 | π→π |

| Free Ligand | ~360 | n→π |

| Metal Complex | Shifted ligand bands | Intraligand transitions |

| Metal Complex | ~400-700 | d-d transitions or LMCT |

Note: The specific wavelengths and assignments will vary depending on the metal ion and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for characterizing diamagnetic metal complexes in solution. researchgate.netnih.gov The coordination of a ligand to a metal ion leads to changes in the chemical shifts of the protons and carbons of the ligand. nih.gov In hydrazine derivatives, the chemical shift of the N-H proton is particularly sensitive to coordination and can be observed to shift or broaden upon complexation. jmchemsci.comnih.gov Similarly, the signals of protons and carbons adjacent to the donor atoms will experience a shift in their resonance frequencies. researchgate.net For instance, the ¹H NMR spectrum of a Schiff base ligand derived from 1,2-diphenylethane-1,2-dione and dinitrophenyl hydrazine showed aromatic protons as a multiplet, and upon complexation with Cu(II) and Zn(II), these signals were affected. brieflands.com In some cases, the disappearance of the N-H proton signal can indicate deprotonation of the ligand upon coordination. researchgate.net

Molar Conductivity Measurements

Molar conductivity (Λm) measurements are a fundamental tool in coordination chemistry to determine whether a metal complex behaves as an electrolyte in a given solvent. The magnitude of the molar conductivity helps in ascertaining the charge of the complex ion and whether the anions are coordinated to the metal center or exist as free counter-ions in the coordination sphere.

Complexes are typically dissolved in polar organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) at a known concentration (e.g., 10⁻³ M), and their conductivity is measured. The resulting values are compared to established ranges for non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on.

For many complexes derived from hydrazine-based ligands, the molar conductance values are found to be low, indicating their non-electrolytic nature. researchgate.net This suggests that the anions (such as chloride) are directly bonded to the metal ion within the coordination sphere, rather than acting as free ions. For instance, Co(II) and Ni(II) complexes with 2,4-dinitrophenylhydrazine and thiocyanate were found to have molar conductance values in the range of 17.86–19.85 Ω⁻¹ cm² mol⁻¹ in DMF, confirming their non-electrolytic character. nih.gov Similarly, certain Pd(II) complexes in DMSO solution show very low molar conductance values (2.2-3.7 Ω⁻¹cm²mol⁻¹), which also points to a non-electrolytic nature where the anionic ligands are part of the primary coordination sphere.

Table 1: Representative Molar Conductivity Data for Hydrazine-Derivative Metal Complexes

| Complex Type | Solvent | Molar Conductivity (Λm) in Ω⁻¹ cm² mol⁻¹ | Nature of Complex |

|---|---|---|---|

| Co(II) and Ni(II) Complexes | DMF | 17.86 - 19.85 nih.gov | Non-electrolyte |

| Pd(II) Schiff Base Complexes | DMSO | 2.2 - 3.7 | Non-electrolyte |

Magnetic Moment Analysis

Magnetic moment analysis, typically conducted using techniques like the Gouy method or a SQUID magnetometer, is crucial for understanding the electronic structure of transition metal complexes. The effective magnetic moment (μ_eff), calculated from magnetic susceptibility measurements, provides insight into the number of unpaired electrons in the d-orbitals of the central metal ion. This information is vital for determining the oxidation state, spin state (high-spin or low-spin), and coordination geometry of the metal center. libretexts.org

Metal complexes with unpaired electrons are paramagnetic, meaning they are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by it. libretexts.org For example, the magnetic moments of certain Co(II) and Ni(II) complexes have been instrumental in confirming their geometry. Octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.3-5.2 Bohr Magnetons (B.M.), while octahedral Ni(II) (d⁸) complexes show moments between 2.8-3.5 B.M. nih.gov The measured room temperature magnetic moments for some Fe(II) complexes of 5.4-5.3 B.M. are indicative of a high-spin state. mdpi.com Deviations from spin-only values can often be attributed to orbital contributions to the magnetic moment.

Table 2: Magnetic Moment Data and Inferred Properties of Selected Metal Complexes

| Metal Ion | Electronic Configuration | Typical Geometry | Typical Magnetic Moment (μ_eff) in B.M. | Spin State |

|---|---|---|---|---|

| Co(II) | d⁷ | Octahedral | 4.3 - 5.2 nih.gov | High-spin |

| Ni(II) | d⁸ | Octahedral | 2.8 - 3.5 nih.gov | High-spin |

| Fe(II) | d⁶ | Octahedral | ~5.4 mdpi.com | High-spin |

X-ray Crystallography of Metal-Ligand Adducts

While a crystal structure for a simple metal complex with an unsubstituted this compound ligand is not readily found in the surveyed literature, studies on related hydrazone and hydrazido complexes are informative. For instance, the molecular structure of a hydrazonido titanium complex revealed a κ²N,N side-on coordination. acs.org This means the ligand binds to the metal center through two nitrogen atoms. In this specific case, the coordination involved deprotonation of the N-H bond of the hydrazone. acs.org In other derivatives, different coordination modes, such as κ¹N, κ³N,N,N, or κ³N,N,O, have been observed, showcasing the ligand's versatility, which is dependent on the functional groups present and the reaction conditions. acs.org These studies underscore the importance of X-ray diffraction in confirming the exact binding mode of the ligand to the metal ion, which spectroscopic methods can only suggest.

Geometry and Stereochemistry of Metal Centers

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the metal-ligand bonding. For transition metal complexes, common geometries include tetrahedral, square-planar, and octahedral. libretexts.org Spectroscopic and magnetic data are frequently used to propose these geometries.

Octahedral Geometry: With a coordination number of six, this is one of the most common arrangements. Magnetic moment data for Co(II) and Ni(II) complexes derived from hydrazine often suggest an octahedral environment. nih.gov For example, a Schiff base complex of Fe(II) was assigned an octahedral geometry based on spectral and magnetic measurements. journalijar.com

Square-Planar Geometry: This geometry is typical for metal ions with a d⁸ electronic configuration, such as Ni(II) and Pd(II). journalijar.comuobaghdad.edu.iq A Pd(II) complex with a ligand derived from phenyl hydrazine was proposed to be square planar and was found to be diamagnetic, which is consistent with a low-spin d⁸ configuration in this geometry. journalijar.comuobaghdad.edu.iq Some Ni(II) complexes with specific Schiff base ligands have also been suggested to adopt a square-planar geometry. core.ac.uk

Tetrahedral Geometry: This four-coordinate geometry is also common. Studies on a series of complexes with a tridentate Schiff base derived from 3-aminoacetophenone and hydrazine monohydrate suggested a tetrahedral geometry for Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), and Hg(II) ions based on magnetic and spectral data. core.ac.uk

Stability and Thermodynamics of Complex Formation

Thermodynamic parameters provide deeper insight into the spontaneity and driving forces of complex formation. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are related by the equation: ΔG° = ΔH° - TΔS°.

The stability of complexes with a series of divalent metal ions often follows the Irving-Williams series, which for some hydrazine derivatives has been observed as: Cu(II) > Zn(II) > Ni(II) > Co(II). zenodo.org

Table 3: Illustrative Thermodynamic Data for Metal Complex Formation

| Parameter | Significance | Typical Finding for Hydrazone-type Complexes |

|---|---|---|

| ΔG° (Gibbs Free Energy) | Spontaneity of reaction | Negative, indicating spontaneous complex formation zenodo.org |

| ΔH° (Enthalpy Change) | Heat of reaction | Negative, indicating exothermic reactions and strong bond formation zenodo.org |

| ΔS° (Entropy Change) | Change in disorder | Positive, indicating a thermodynamically favorable process zenodo.org |

| log K (Stability Constant) | Complex stability | High values indicate stable complexes. Order can be Cu(II) > Zn(II) > Ni(II) zenodo.org |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Reagents

(1,2-Diphenyl-ethyl)-hydrazine possesses a reactive hydrazine (B178648) moiety, which, in principle, allows it to serve as a versatile synthetic intermediate. As a monosubstituted hydrazine, its primary utility would be as a nucleophile. The terminal nitrogen atom (-NH2) can react with a wide array of electrophiles.

However, specific studies detailing the use of this compound as a reagent or intermediate in multi-step syntheses are not prominently featured in peer-reviewed chemical literature. Its structural complexity, featuring two phenyl groups and a stereocenter, may make it a target for specific synthetic campaigns rather than a common building block. In general organic synthesis, hydrazines are fundamental for:

Formation of Hydrazones: Reaction with aldehydes and ketones to form hydrazones, which are stable intermediates for further transformations or for the characterization of carbonyl compounds.

Reductive Cleavage: Hydrazones can undergo reduction to yield alkanes (Wolff-Kishner reduction) or amines.

Acylation and Sulfonylation: The hydrazine group can be acylated or sulfonylated to form stable derivatives.

Detailed research findings on the reaction kinetics, yields, and substrate scope for this compound in these roles are not currently established.

Construction of Novel Heterocyclic Ring Systems

The synthesis of heterocyclic compounds is a major area where hydrazine derivatives are indispensable. The 1,2-dinucleophilic nature of the hydrazine group makes it an ideal precursor for forming rings containing two adjacent nitrogen atoms.

Pyrazolines: Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic rings. A common synthetic route involves the cyclocondensation reaction between an α,β-unsaturated carbonyl compound (a chalcone, for instance) and a hydrazine. In this reaction, the hydrazine adds to the carbonyl group and the β-carbon, followed by dehydration to form the pyrazoline ring. While this is a general and widely used method, there are no specific examples in the literature detailing the reaction of this compound to form a corresponding N-substituted pyrazoline.

Thiadiazines: Thiadiazines are six-membered rings containing sulfur and two nitrogen atoms. Their synthesis can vary greatly depending on the desired isomer. Some routes involve the reaction of thiocarbonohydrazides or related sulfur-containing hydrazine derivatives with dicarbonyl compounds or other bifunctional electrophiles. There is no available research demonstrating the use of this compound as a direct precursor for thiadiazine ring systems.

Triazoles: Triazoles are five-membered rings with three nitrogen atoms. For 1,2,4-triazoles, a common method is the Pellizzari reaction, which involves the reaction of an acyl hydrazide with an amide. Another is the Einhorn-Brunner reaction, which utilizes the condensation of a monosubstituted hydrazine with diacylamines. Syntheses can also proceed from hydrazones. Despite the numerous methods available for triazole synthesis using hydrazines, specific protocols and findings for the incorporation of the (1,2-diphenyl-ethyl) moiety via its hydrazine derivative are not documented.

The following table summarizes the general synthetic strategies for these heterocycles using generic hydrazines, as specific data for this compound is unavailable.

| Heterocycle | General Reactants with Hydrazine | Reaction Type |

| Pyrazoline | α,β-Unsaturated Aldehydes/Ketones | Cyclocondensation |

| Thiadiazine | Bifunctional Sulfur-Containing Electrophiles | Cyclization |

| 1,2,4-Triazole | Diacylamines, Amidrazones, etc. | Condensation/Cyclization |

Role in the Development of Catalytic Systems

Hydrazine derivatives can serve as ligands for metal catalysts or, in some cases, act as organocatalysts themselves. The nitrogen atoms can coordinate to a metal center, influencing its electronic properties and steric environment, thereby modulating its catalytic activity and selectivity. For instance, hydrazine-based ligands have been explored in various transition-metal-catalyzed reactions.

Furthermore, hydrazine itself can be catalytically decomposed, a reaction of interest in energy storage and propulsion. Some studies have shown that metal nanoparticles can catalyze the decomposition of hydrazine. However, there is no scientific literature to suggest that this compound has been investigated for its role in developing new catalytic systems, either as a ligand, an organocatalyst, or a substrate in catalytic studies.

Precursors for Specialized Materials

Organic molecules are increasingly used as building blocks for specialized materials, including polymers, organic light-emitting diodes (OLEDs), and nanomaterials. Hydrazine and its derivatives can be used in the synthesis of metal nanoparticles by acting as a reducing agent. For example, hydrazine hydrate (B1144303) is commonly used to reduce metal salts to form metal nanoparticles in solution.

The specific compound this compound, with its bulky phenyl groups, is not a typical candidate for a simple reducing agent in this context. There are no research articles or patents that describe the use of this compound as a precursor or reagent in the synthesis of nanomaterials or other specialized materials. Its potential in this area remains unexplored.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation and Detection Techniques (e.g., GC, HPLC)

Chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and analysis of hydrazine (B178648) compounds. cdc.gov The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. For hydrazine derivatives, GC analysis can be challenging due to their polarity and potential for undesirable interactions with the stationary phase, which can lead to poor peak shape and reduced sensitivity. researchgate.net To overcome these issues, derivatization is frequently employed to create more volatile and less polar derivatives. researchgate.netresearchgate.net When coupled with sensitive detectors such as a Nitrogen-Phosphorus Detector (NPD), a Flame Ionization Detector (FID), or a Mass Spectrometer (MS), GC can provide high selectivity and low detection limits. cdc.gov For unequivocal identification, GC coupled with mass spectrometry (GC-MS) is the preferred method. cdc.govnih.gov

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of less volatile or thermally labile compounds. cdc.gov Reversed-phase HPLC is a common mode used for the separation of hydrazine derivatives. nih.gov However, due to the high polarity of many hydrazine compounds, they may exhibit poor retention on traditional reversed-phase columns. helixchrom.com To address this, specialized columns, such as mixed-mode cation-exchange columns, or derivatization techniques are utilized. nih.govhelixchrom.com Detection in HPLC can be achieved using various detectors, including UV-Vis detectors (often after derivatization to introduce a chromophore), electrochemical detectors (ED), and mass spectrometry (MS). cdc.govnih.gov HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity for the quantification of trace levels of hydrazines. nih.gov

Table 1: Comparison of Chromatographic Techniques for Hydrazine Analysis

| Technique | Principle | Typical Detectors | Advantages | Challenges for (1,2-Diphenyl-ethyl)-hydrazine |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | FID, NPD, MS cdc.gov | High resolution, established methods. | Potential for thermal degradation; may require derivatization for volatility and to prevent peak tailing. researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | UV-Vis, Electrochemical (ED), MS cdc.govnih.gov | Suitable for non-volatile and thermally labile compounds; versatile. | Poor retention on standard reversed-phase columns due to polarity; may require derivatization for detection. nih.govhelixchrom.com |

Derivatization Strategies for Enhanced Analytical Sensitivity

A common derivatization approach involves the reaction of the hydrazine functional group with an aldehyde or ketone to form a stable hydrazone. researchgate.net This reaction is often rapid and can be performed prior to chromatographic analysis (pre-column derivatization). researchgate.net The choice of derivatizing reagent is crucial and is often dictated by the analytical technique being used.

For GC analysis with electron-capture detection (ECD), derivatizing agents containing electrophoric groups, such as pentafluorobenzaldehyde, are used to create derivatives with high sensitivity. nih.govnih.gov For HPLC with UV-Vis detection, reagents that introduce a strong chromophore are selected. For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be used as a derivatizing reagent, resulting in a hydrazone product with a maximum UV absorbance in the visible range, which helps to minimize interference from matrix components. nih.gov

Table 2: Common Derivatizing Reagents for Hydrazine Analysis

| Derivatizing Reagent | Resulting Derivative | Analytical Technique | Advantage | Reference |

|---|---|---|---|---|

| Pentafluorobenzaldehyde | Pentafluorobenzalhydrazone | GC-ECD | Forms stable derivatives with high electron-capture sensitivity. | nih.gov |

| p-Chlorobenzaldehyde | p-Chlorobenzalhydrazone | GC-NPD | Improves chromatographic properties. | nih.gov |

| 2-Hydroxy-1-Naphthaldehyde | Hydrazone | HPLC-UV | Introduces a chromophore for sensitive UV detection and shifts absorbance away from matrix interferences. | nih.gov |

| Acetone | Hydrazone | GC-MS/MS | Inexpensive, rapid reaction, and reduces polarity. | nih.gov |

| ortho-Phthalaldehyde (OPA) | Organic derivative | GC-MS | Enables sensitive determination in water samples. | researchgate.net |

Surrogate Analysis Approaches for Environmental Monitoring (e.g., Azobenzene (B91143) as a Proxy for 1,2-Diphenylhydrazine)

In environmental monitoring, the direct analysis of certain compounds can be hindered by their rapid degradation. 1,2-Diphenylhydrazine (B7769752), a compound structurally related to this compound, is known to be unstable in environmental matrices, particularly in the presence of oxygen. oregon.gov It can rapidly decompose, making its direct measurement in samples like wastewater challenging, with a reported half-life as short as 15 minutes under aerobic conditions. oregon.gov

To address this analytical difficulty, regulatory bodies and environmental agencies have adopted a surrogate analysis approach. This involves measuring a more stable degradation product as a proxy for the parent compound. In the case of 1,2-diphenylhydrazine, its oxidation product, azobenzene, is used as the analytical surrogate. oregon.gov This approach is specified in regulations such as the U.S. Code of Federal Regulations (40 CFR 122 and 136), where the analysis of 1,2-diphenylhydrazine is to be conducted by measuring azobenzene. oregon.gov

This surrogate approach simplifies the analytical process as azobenzene is a more stable compound and can be reliably measured using standard methods like EPA Method 625.1. oregon.gov The concentration of azobenzene is then used to infer the concentration of the parent 1,2-diphenylhydrazine. Given the structural similarities, a similar surrogate approach could be considered for the environmental monitoring of this compound, where its corresponding azo derivative would be the target analyte. However, specific studies would be required to validate this approach for this compound.

Perspectives and Future Directions in 1,2 Diphenyl Ethyl Hydrazine Research

Innovations in Green Synthetic Chemistry

The synthesis of hydrazine (B178648) derivatives is progressively moving away from traditional methods that often require harsh conditions or hazardous reagents, toward more environmentally benign alternatives. wiley.com The development of green synthetic routes is crucial for reducing waste, improving energy efficiency, and enhancing safety.

Key innovations applicable to the synthesis of (1,2-Diphenyl-ethyl)-hydrazine and its analogues include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and sustainable approach. Imine reductases (IREDs), for instance, have been successfully employed in the reductive amination of various carbonyl compounds with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov This biocatalytic method operates under mild conditions and demonstrates high efficiency, with turnover frequencies reaching up to 36 min⁻¹. nih.gov

Organocatalysis: Small organic molecules can serve as effective and metal-free catalysts. L-proline has been used as an efficient organocatalyst for the synthesis of hydrazide derivatives through solvent-free mechanical grinding, a method that achieves high yields with short reaction times and low cost. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation provides a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijprt.org An expeditious, solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids and hydrazine hydrate (B1144303) under microwave irradiation has been developed. researchgate.netminarjournal.com This approach significantly reduces reaction time from hours to seconds and improves reaction mass efficiency. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. sciforum.net Nickel-based heterogeneous catalysts have been shown to be effective for the synthesis of ketazines (bis-hydrazones) from ketones and hydrazine hydrate at room temperature, offering good to excellent yields in under three hours. sciforum.net

These green methodologies represent a significant step forward in the sustainable production of complex hydrazine derivatives.

| Parameter | Conventional Method (Ester Hydrazinolysis) | Green Method (Microwave-Assisted) | Reference |

|---|---|---|---|

| Starting Material | Ethyl Ester | Carboxylic Acid | researchgate.net |

| Reaction Time | 6-9 hours | 60-200 seconds | researchgate.net |

| Solvent | Alcohol | Solvent-free | researchgate.net |

| Yield Improvement | - | ~23% increase | researchgate.net |

| Energy Consumption (for Benzoic Hydrazide) | 0.132 KWh | 0.015 KWh | researchgate.net |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A profound understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing novel chemical transformations. Modern spectroscopic and computational methods are providing unprecedented insights into the intricate pathways of reactions involving hydrazine derivatives.

Advanced Spectroscopic Analysis: A combination of spectroscopic techniques is essential for the unambiguous structural determination of hydrazine derivatives and their reaction products. nih.govresearchgate.net

NMR Spectroscopy (¹H & ¹³C): Used to elucidate the precise connectivity and environment of atoms within the molecule. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as C=O and CH=N, present in the molecules. nih.govresearchgate.net

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds and can be used to study fragmentation patterns. nih.govnih.gov

X-Ray Crystallography: Provides definitive three-dimensional structural information, including bond lengths, angles, and intermolecular interactions like hydrogen bonding, which govern the packing of molecules in the solid state. nih.govriken.jpmdpi.com

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for studying hydrazine chemistry. mdpi.comimist.ma These methods allow researchers to:

Optimize Molecular Geometries: Predict the most stable three-dimensional structure of molecules. imist.ma

Analyze Electronic Properties: Calculate parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and atomic charges to understand a molecule's reactivity and stability. imist.ma

Elucidate Reaction Mechanisms: Model the entire reaction pathway, including transition states and intermediates, to understand how a reaction proceeds at the molecular level. riken.jprsc.org For example, computational studies have been used to elucidate the reaction process of dinitrogen with carbonyl compounds in a dititanium framework to form hydrazine derivatives. riken.jp

| Technique | Application in this compound Research | Reference |

|---|---|---|

| NMR, IR, Mass Spectrometry | Structural confirmation and characterization of functional groups. | nih.govresearchgate.net |

| X-Ray Crystallography | Unambiguous determination of 3D molecular structure and intermolecular forces. | riken.jpmdpi.com |

| Density Functional Theory (DFT) | Calculation of electronic properties, geometry optimization, and modeling of reaction mechanisms. | mdpi.comimist.ma |

| Spectrophotometric Assays | Quantification of reaction rates and enzyme activity (e.g., turnover frequencies in biocatalysis). | nih.gov |

Exploration of Unconventional Reactivity Profiles

While the classical reactivity of hydrazines as nucleophiles is well-established, current research is unveiling more unconventional roles, thereby expanding their synthetic utility.

Hydrazines as Electrophilic Partners: In a significant departure from their traditional role, arylhydrazines have been successfully used as electrophilic partners in cross-coupling reactions. nih.gov This denitrogenative coupling with various carbon and heteroatom-centered nucleophiles opens up new avenues for forming C-C and C-heteroatom bonds. nih.gov

Novel Cycloaddition Reactions: New methods for synthesizing heterocyclic compounds from hydrazones, the derivatives of hydrazines, are being discovered. A novel regioselective, one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been reported, proceeding through a key nitropyrazolidine intermediate. acs.org

Activity-Based Proteome Profiling: Hydrazine-based chemical probes are being used to explore protein function and identify new therapeutic targets. nih.gov These probes exhibit broad reactivity, covalently modifying diverse classes of enzymes. Mechanistic studies using isotopic labeling have revealed that these interactions can proceed through multiple manifolds, including pathways where the hydrazine group is retained and others where it is lost during the covalent modification of the protein target. nih.gov

Integration of Data Science and Machine Learning for Predictive Modeling

The intersection of data science and chemistry is poised to revolutionize how chemical research is conducted. Machine learning (ML) models, trained on vast datasets of chemical reactions, are emerging as powerful tools for predicting reactivity and optimizing synthetic conditions.

Prediction of Reaction Conditions: Neural network models can now predict the most suitable catalysts, solvents, reagents, and temperatures for a given organic transformation with remarkable accuracy. nih.gov Trained on millions of reactions from databases like Reaxys, these models can recommend conditions where a close match to experimentally validated contexts is found in the top-10 predictions over 69% of the time. nih.gov

Predictive Reactivity Modeling: The synergy between quantum mechanics and machine learning is enabling the rapid prediction of chemical reactivity for a vast number of organic molecules. arxiv.org By first using DFT to calculate reactivity scores for thousands of molecules, researchers can then train deep learning models, such as graph attention neural networks, to predict these scores for new structures without the need for time-consuming simulations. arxiv.org This approach can achieve high accuracy across many orders of magnitude of reactivity. arxiv.org

Accelerating Mechanistic Discovery: ML can significantly reduce the computational cost of simulating complex chemical reactions. lbl.gov By training physics-inspired neural networks to predict atomic forces, researchers can perform molecular dynamics simulations much more efficiently, enabling the exploration of reaction energy surfaces and the identification of transition states for processes like combustion, a principle applicable to the complex reactions of hydrazine derivatives. lbl.gov

For a compound like this compound, these predictive models could be used to forecast its stability, identify potential new reactions, and rapidly screen for optimal synthetic conditions, thereby accelerating the discovery process.

| Predicted Parameter | Machine Learning Approach | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Reaction Conditions (Catalyst, Solvent, Temperature) | Neural network trained on large reaction databases. | Rapid optimization of synthesis and derivatization reactions. | nih.gov |

| Chemical Reactivity (e.g., Electrophilicity/Nucleophilicity) | Graph neural networks trained on DFT-calculated reactivity scores. | Prediction of novel reactions and assessment of stability. | arxiv.orgresearchgate.net |

| Potential Energy Surface / Reaction Barriers | Active learning-based models to predict atomic forces for molecular dynamics. | Efficient and detailed mechanistic investigation of complex transformations. | lbl.gov |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for (1,2-Diphenyl-ethyl)-hydrazine, and how can purity be verified?

- Methodological Answer : Synthesis typically involves condensation reactions between carbonyl compounds (e.g., ketones or aldehydes) and hydrazine derivatives under acidic or basic conditions. For purity verification, use:

- Chromatography : HPLC or GC-MS to detect impurities.

- Spectroscopy : H/C NMR for structural confirmation.

- Elemental Analysis : Validate stoichiometric composition.

- Key Evidence : Production methods are documented in patent literature, but recent data on purity benchmarks are scarce .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimal for low-concentration detection in water/soil.

- Gas Chromatography (GC) : Requires derivatization due to low volatility.

- UV-Vis Spectroscopy : Limited to high-concentration samples.

Q. How does aerobic vs. anaerobic environmental conditions affect the stability of this compound?

- Methodological Answer :

- Aerobic : Rapid oxidation dominates; monitor via redox-sensitive assays (e.g., cyclic voltammetry).

- Anaerobic : Stability increases; conduct batch reactor studies with inert atmospheres (N/Ar).

- Key Evidence : Environmental fate under anaerobic conditions (e.g., sediments) remains unstudied .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

- Methodological Answer :

- Systematic Review : Apply ATSDR’s confidence rating (Table C-6/C-7) to evaluate study design rigor (e.g., control groups, sample size) .

- Meta-Analysis : Weight data by experimental quality (high/low initial confidence) .

Q. What methodologies assess the bioavailability of this compound from contaminated media?

- Methodological Answer :

- In Vitro Models : Simulated gastric/intestinal fluids to estimate oral bioavailability.

- Dermal Permeation Assays : Franz diffusion cells with synthetic membranes.